molecular formula C27H30N4O3S2 B15109373 7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15109373
M. Wt: 522.7 g/mol
InChI Key: WPFZIMUOTKSDLY-JWGURIENSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiparasitic properties . Its structure features:

  • 7-Methyl substitution on the pyrido-pyrimidinone core, which enhances steric stability and modulates electronic properties.
  • 3-Position modification: A (Z)-configured thiazolidinone ring fused via a methylidene bridge.
  • 2-Position substitution: A [3-(propan-2-yloxy)propyl]amino group, which introduces both hydrophilic (ether oxygen) and lipophilic (propyl chain) characteristics, likely influencing solubility and membrane permeability .

The compound’s structural complexity suggests applications in targeting enzymes or receptors sensitive to thiazolidinone and pyrimidinone pharmacophores, such as parasitic proteases or inflammatory mediators .

Preparation Methods

The synthesis of 7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps, each requiring specific reagents and conditions

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues and their substituent variations:

Compound Name / ID (Evidence Source) 2-Position Substituent 3-Position Substituent 7-Position Substituent Notable Features
Target Compound (This Article) [3-(propan-2-yloxy)propyl]amino (Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-thiazolidin-5-ylidene]methyl Methyl High lipophilicity due to phenylethyl and propyloxy groups
2-(Ethylamino)-3-[(Z)-thiazolidinone] derivative () Ethylamino (Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-thiazolidin-5-ylidene]methyl Not specified Simplified 2-position substituent; potential reduced bioavailability compared to target compound
7-Methyl-2-morpholino-3-[(Z)-thiazolidinone] derivative () Morpholino (Z)-[4-oxo-3-propyl-2-thioxo-thiazolidin-5-ylidene]methyl Methyl Morpholino group enhances solubility; propyl substituent reduces steric hindrance vs. phenylethyl
2-(1,3-Benzodioxol-5-yl)-7-piperazinyl derivative () 1,3-Benzodioxol-5-yl Not applicable Piperazinyl Benzodioxol group introduces aromaticity; piperazine enhances basicity and solubility
2-(3-Fluoro-4-methoxyphenyl)-7-tetrahydropyridinyl derivative () 3-Fluoro-4-methoxyphenyl Not applicable Tetrahydropyridinyl Fluorine and methoxy groups improve metabolic stability and target affinity

Physicochemical Properties

  • Solubility: Ether-containing substituents (e.g., [3-(propan-2-yloxy)propyl]amino) improve solubility vs. purely alkyl chains (e.g., ethylamino in ) .

Properties

Molecular Formula

C27H30N4O3S2

Molecular Weight

522.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H30N4O3S2/c1-18(2)34-15-7-13-28-24-21(25(32)31-17-19(3)10-11-23(31)29-24)16-22-26(33)30(27(35)36-22)14-12-20-8-5-4-6-9-20/h4-6,8-11,16-18,28H,7,12-15H2,1-3H3/b22-16-

InChI Key

WPFZIMUOTKSDLY-JWGURIENSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCOC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCOC(C)C)C=C1

Origin of Product

United States

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